An In-depth Technical Guide to the Core Properties of Bromomethyl Methyl Ether
An In-depth Technical Guide to the Core Properties of Bromomethyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of bromomethyl methyl ether. The information is intended for professionals in research and development, particularly those in the pharmaceutical and chemical industries.
Core Properties
Bromomethyl methyl ether, also known as methoxymethyl bromide (MOM-Br), is a vital reagent in organic synthesis, primarily utilized for the protection of hydroxyl groups. Its utility is underscored by its reactivity and the stability of the resulting methoxymethyl (MOM) ether under various conditions.
Physical and Chemical Properties
A summary of the key physical and chemical properties of bromomethyl methyl ether is presented in Table 1. This data is essential for its safe handling, storage, and application in experimental settings.
Table 1: Fundamental Properties of Bromomethyl Methyl Ether
| Property | Value | Reference(s) |
| Chemical Formula | C₂H₅BrO | [1][2][3] |
| Molecular Weight | 124.96 g/mol | [1][2][3] |
| CAS Number | 13057-17-5 | [1][2][3] |
| Appearance | Clear, colorless to light yellow liquid | [1][2][4] |
| Boiling Point | 87 °C (lit.) | [1][2][4] |
| Density | 1.531 g/mL at 25 °C (lit.) | [1][4] |
| Refractive Index (n20/D) | 1.456 (lit.) | [1][4] |
| Flash Point | 80 °F (26.7 °C) | [1] |
| Water Solubility | Sparingly soluble | [1][4] |
| Sensitivity | Moisture sensitive | [1][4] |
| Storage Temperature | 2-8°C | [1][4] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of bromomethyl methyl ether. Key spectroscopic information is summarized in Table 2.
Table 2: Spectroscopic Data for Bromomethyl Methyl Ether
| Technique | Data Source / Reference |
| ¹H NMR | Available from suppliers like Sigma-Aldrich. |
| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center |
| Infrared (IR) Spectroscopy | Available from suppliers like Sigma-Aldrich (Neat) |
| Raman Spectroscopy | Available from suppliers like Sigma-Aldrich |
Synthesis and Handling
Synthesis of Bromomethyl Methyl Ether
Bromomethyl methyl ether can be synthesized through the reaction of dimethoxymethane (B151124) with acetyl bromide, often catalyzed by a Lewis acid such as zinc bromide.[4]
Experimental Protocol: Synthesis of Bromomethyl Methyl Ether [4]
Materials:
-
Dimethoxymethane (DMM)
-
Acetyl bromide (AcBr)
-
Anhydrous Zinc Bromide (ZnBr₂)
-
Ice bath
-
Distillation apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve freshly dried ZnBr₂ in dimethoxymethane (1.2 equivalents).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetyl bromide (1.0 equivalent) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.
-
Set up a distillation apparatus and perform a first distillation. Collect the fraction boiling between 80-86 °C, which will be a mixture of bromomethyl methyl ether and methyl acetate.
-
Perform a second fractional distillation of the collected mixture. The pure bromomethyl methyl ether will distill at approximately 82 °C.
Yield: Approximately 93%.[4]
The logical workflow for the synthesis is depicted in the following diagram:
Safety and Handling
Bromomethyl methyl ether is a hazardous chemical and must be handled with appropriate safety precautions. It is a lachrymator, a possible carcinogen, and is destructive to mucous membranes, eyes, and skin.[4] It is also flammable and moisture-sensitive.[1] Always work in a well-ventilated fume hood and wear personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[4] Store in a tightly sealed container in a cool, dry place (2-8°C).[1][4]
Applications in Organic Synthesis
The primary application of bromomethyl methyl ether is as a protecting group for alcohols, converting them into methoxymethyl (MOM) ethers.[2] This protection is advantageous because MOM ethers are stable to a wide range of nucleophilic and basic conditions, yet can be readily cleaved under acidic conditions.
Protection of Alcohols as MOM Ethers
The protection of an alcohol is typically achieved by reacting it with bromomethyl methyl ether in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
Experimental Protocol: MOM Protection of a Primary Alcohol
Materials:
-
Primary alcohol
-
Bromomethyl methyl ether
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the primary alcohol (1.0 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Add DIPEA (2.0-4.0 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add bromomethyl methyl ether (1.5-3.0 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The general workflow for the protection of an alcohol using bromomethyl methyl ether is illustrated below:
Reactivity and Selectivity
Bromomethyl methyl ether exhibits high reactivity towards oxygen nucleophiles like alcohols.[5] Its reactivity with other nucleophiles, such as amines and thiols, is also significant.[5] This broad reactivity necessitates careful planning in complex syntheses to ensure chemoselectivity.
Conclusion
Bromomethyl methyl ether is a cornerstone reagent in modern organic synthesis, offering a reliable method for the protection of hydroxyl groups. A thorough understanding of its physical properties, synthesis, and handling procedures, as outlined in this guide, is paramount for its safe and effective use in the laboratory. Its application in the synthesis of complex molecules, including pharmaceuticals, highlights its importance to the scientific community.[4][6]
